molecular formula C11H9BrN2O B13703239 5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzonitrile

5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzonitrile

Katalognummer: B13703239
Molekulargewicht: 265.11 g/mol
InChI-Schlüssel: HYJFMTHAICKVLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzonitrile is an organic compound with the molecular formula C11H9BrN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a pyrrolidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzonitrile typically involves the bromination of 2-(2-oxo-1-pyrrolidinyl)benzonitrile. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, with the presence of a radical initiator like benzoyl peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-1-(2-oxo-1-pyrrolidinyl)benzonitrile
  • 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile
  • 2-(2-Oxo-1-pyrrolidinyl)benzonitrile

Uniqueness

5-Bromo-2-(2-oxo-1-pyrrolidinyl)benzonitrile is unique due to the specific positioning of the bromine atom and the pyrrolidinyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in synthesis and research .

Eigenschaften

Molekularformel

C11H9BrN2O

Molekulargewicht

265.11 g/mol

IUPAC-Name

5-bromo-2-(2-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C11H9BrN2O/c12-9-3-4-10(8(6-9)7-13)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2

InChI-Schlüssel

HYJFMTHAICKVLT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.